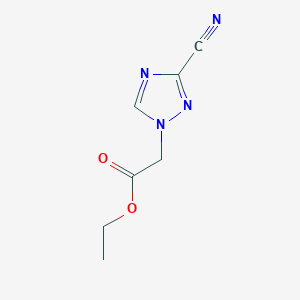
ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate
Cat. No. B1527201
Key on ui cas rn:
1249221-11-1
M. Wt: 180.16 g/mol
InChI Key: XOJPMYICABHJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340538B2
Procedure details


Ethyl 2-bromoacetate (8.88 g, 53.15 mmol) was reacted with 1H-1,2,4-triazole-3-carbonitrile (5 g, 53.15 mmol) according to the procedure as described in Example 48, Step A to give the title compound as a white solid (8 g, 84%). The compound was characterized by the following spectroscopic data:


Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH:8]1[CH:12]=[N:11][C:10]([C:13]#[N:14])=[N:9]1>>[C:13]([C:10]1[N:11]=[CH:12][N:8]([CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])[N:9]=1)#[N:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.88 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=C(N=C1)C#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=NN(C=N1)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
